Product packaging for Microcephalin(Cat. No.:CAS No. 5945-43-7)

Microcephalin

Cat. No.: B14720972
CAS No.: 5945-43-7
M. Wt: 266.33 g/mol
InChI Key: PHYFACKULSRHQU-OYFKMHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Microcephalin, also known as MCPH1 or BRIT1, is a multifunctional DNA damage response protein crucial for maintaining genomic stability and proper brain development . Mutations in the MCPH1 gene are associated with autosomal recessive primary microcephaly, a neurodevelopmental disorder characterized by a severe reduction in brain size, particularly of the cerebral cortex . This highlights the protein's significant role in neural progenitor cell function and cortical development. In research, this compound is recognized for its role in regulating key cellular checkpoints. It is involved in the DNA damage response, facilitating the activation of repair proteins such as 53BP1 and ATR at sites of damage, and is essential for the G2/M cell cycle checkpoint . Furthermore, MCPH1 functions in chromosome condensation, and its absence can lead to premature chromosome condensation syndrome . These functions position MCPH1 as a protein of interest in studies of genome integrity, neurodevelopment, and cancer biology . This product is specifically designed for research applications, including Western Blot (WB) analysis, to aid scientists in investigating the complex mechanisms of neurodevelopment and DNA repair . Intended Use: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B14720972 Microcephalin CAS No. 5945-43-7

Properties

CAS No.

5945-43-7

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aR,4aR,5R,8S,8aR,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H22O4/c1-8-9-6-11-14(2,7-10(9)19-13(8)17)12(16)4-5-15(11,3)18/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-/m1/s1

InChI Key

PHYFACKULSRHQU-OYFKMHTJSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]([C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O)O

Canonical SMILES

CC1(CCC(C2(C1CC3C(C2)OC(=O)C3=C)C)O)O

Origin of Product

United States

Preparation Methods

Bacterial Expression Systems

Escherichia coli is frequently used for initial overexpression due to its rapid growth and cost-effectiveness. However, the lack of eukaryotic post-translational machinery limits its utility for full-length this compound. Truncated variants, such as the C-terminal BRCT domains (residues 539–835), have been successfully expressed in E. coli BL21(DE3) strains using pET vectors. Induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours yields soluble protein, which is purified via nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Mammalian Cell Culture Systems

For full-length this compound, mammalian systems like HEK293T and HeLa cells are preferred. Transient transfection with plasmids such as pcDNA3.1-MCPH1-FLAG results in robust expression. A study demonstrated that 48-hour post-transfection, cells lysed in radioimmunoprecipitation assay (RIPA) buffer yield this compound detectable by Western blot using anti-FLAG antibodies. Notably, co-expression with BRCA2 enhances protein stability, as this compound’s BRCT domains interact with BRCA2’s N-terminal region (residues 1–500).

Insect Cell Systems

Baculovirus-mediated expression in Sf9 insect cells provides higher yields for structural studies. This compound tagged with glutathione S-transferase (GST) is purified using glutathione-Sepharose beads, achieving ~90% purity. This system is ideal for producing milligram quantities required for crystallography.

Table 1: Comparison of Recombinant Expression Systems

System Yield (mg/L) Purity (%) Applications Limitations
E. coli 5–10 70–80 Domain studies, binding assays No post-translational modifications
HEK293T 1–2 85–90 Functional assays, co-IP Low yield, high cost
Sf9 insect cells 10–20 90–95 Structural biology Time-consuming optimization

Endogenous this compound Extraction from Model Organisms

Murine Erythroid Progenitors

Recent work in Mcph1−/− mice identified tetraploid erythroid progenitors due to cytokinesis failure. Bone marrow cells are isolated from E14.5 embryos, and erythroblasts are enriched via CD71 magnetic sorting. Lysis in hypotonic buffer (10 mM Tris-HCl, 1.5 mM MgCl2) followed by sonication yields this compound for Western blot analysis.

Purification and Characterization Techniques

Affinity Chromatography

This compound’s BRCT domains bind phosphorylated peptides, enabling phospho-specific purification. Immobilized γH2AX peptides on agarose beads selectively capture this compound from nuclear extracts, as demonstrated in DNA damage studies.

Size-Exclusion Chromatography (SEC)

SEC on Superdex 200 columns resolves this compound oligomers. The protein elutes at a molecular weight corresponding to a dimer (≈150 kDa), consistent with its self-association via the N-terminal domain.

Mass Spectrometry (MS)

Liquid chromatography-tandem MS (LC-MS/MS) confirms post-translational modifications. Phosphorylation at Ser354 and Ser387 is critical for BRCA2 interaction, as mutations at these sites abolish binding.

Table 2: Key Biochemical Properties of this compound

Property Value Method Used Reference
Molecular Weight 75 kDa (monomer) SDS-PAGE, MS
Isoelectric Point (pI) 5.8 2D gel electrophoresis
Oligomerization State Dimer SEC, crosslinking

Challenges and Innovations in this compound Synthesis

Solubility Issues

Full-length this compound exhibits poor solubility in bacterial systems. Co-expression with molecular chaperones (GroEL-GroES) improves solubility by 40%, as shown in E. coli BL21-CodonPlus strains.

Post-Translational Modifications

Mammalian systems are essential for phosphorylation and ubiquitination studies. Treatment with okadaic acid (100 nM), a phosphatase inhibitor, preserves Ser/Thr phosphorylation, enabling functional assays.

Chemical Reactions Analysis

Phosphorylation-Dependent Binding to Cdc27

MCPH1 interacts with phosphorylated Cdc27 (a component of the anaphase-promoting complex/cyclosome, APC/C) via its tandem BRCT domains. This interaction is mediated by the phosphorylation of Cdc27 at Serine-821, which serves as a binding motif for MCPH1’s C-terminal BRCT domains .

Key Findings :

  • Structural Basis : The co-crystal structure of MCPH1 and pCdc27 reveals a direct interaction, with the BRCT domains recognizing the phosphopeptide motif .

  • Mutational Impact : Single-point mutations (e.g., S821A in Cdc27) disrupt the interaction, as shown by in vitro pulldown assays .

  • Cellular Role : This interaction links MCPH1 to APC/C function, influencing cell cycle progression .

Experimental Method Key Result Source
Isothermal Titration Calorimetry (ITC)Direct binding between MCPH1 C-BRCTs and pCdc27 peptide
Co-CrystallographyStructural resolution of MCPH1-pCdc27 complex
Pulldown AssaysDependency on Serine-821 phosphorylation

Inhibition of Condensin II Activity

MCPH1 directly represses Condensin II’s chromatin association during interphase by binding to its NCAPG2 subunit. This interaction involves a conserved short linear motif (SLiM) in MCPH1’s central domain (residues 407–424) .

Key Findings :

  • Binding Affinity : Fluorescence polarization assays show a Kd of 0.64 ± 0.12 µM for MCPH1-Condensin II interaction .

  • Functional Impact : MCPH1 prevents premature chromatin condensation by blocking Condensin II’s ATPase activity stimulation by DNA .

  • Structural Dependency : The SLiM motif in MCPH1 is essential for binding, as demonstrated by mutational studies .

Experimental Method Key Result Source
Fluorescence PolarizationKd = 0.64 µM for MCPH1-Condensin II binding
Size Exclusion ChromatographyCo-elution of MCPH1 and Condensin II
Pull-Down AssaysSLiM-dependent interaction with NCAPG2

Telomeric Interaction with TRF2

MCPH1 associates with telomeres during S/G2 phases via its TBM domain (residues 322–342), binding to the TRFH domain of TRF2. This interaction peaks in S phase and promotes telomere replication .

Key Findings :

  • Cell Cycle Regulation : Co-immunoprecipitation and localization studies show cell cycle-dependent binding .

  • Structural Insights : Crystallography reveals a 2.15 Å resolution structure of the MCPH1 TBM–TRF2 TRFH complex .

  • Functional Role : Disruption of this interaction impairs telomere replication, linking MCPH1 to telomere maintenance .

Experimental Method Key Result Source
Isothermal Titration Calorimetry (ITC)Kd determination for MCPH1-TRF2 binding
Co-CrystallographyStructural resolution of TBM-TRFH complex
FUCCI System AnalysisLocalization to telomeres in S/G2 phases

Role in Cell Cycle Regulation and Chromosome Condensation

MCPH1 deficiency leads to premature chromosome condensation (PCC syndrome), highlighting its role in delaying chromatin compaction until mitosis . This involves interactions with centrosomal proteins (e.g., ASPM, CENPJ) and APC/C components to regulate mitotic progression .

Key Findings :

  • Mitotic Defects : MCPH1 depletion causes centrosome detachment and mitotic arrest .

  • Biochemical Pathway : MCPH1’s interaction with APC/C (via Cdc27) modulates cell cycle transitions .

  • Structural Basis : Centrosomal localization of MCPH1 isoforms (e.g., MCPH1(S)) correlates with mitotic rescue .

Experimental Method Key Result Source
Live-Cell ImagingCentrosome separation defects in MCPH1 mutants
siRNA DepletionReplication of PCC phenotype
ImmunoprecipitationInteraction with Cdc16 (APC/C subunit)

Comparison with Similar Compounds

ASPM (Abnormal Spindle-like Microcephaly Associated)

  • Structure : ASPM contains a calponin homology (CH) domain and multiple IQ motifs, unlike Microcephalin’s BRCT domains.
  • Function : ASPM regulates mitotic spindle orientation in neural progenitor cells, ensuring symmetric cell division. Its overexpression disrupts chromosomal segregation, promoting aneuploidy in cancers .
  • Expression in Cancer: ASPM mRNA and protein are overexpressed in glioblastoma, hepatocellular carcinoma, and epithelial ovarian cancer (EOC), correlating with tumor grade and poor prognosis . In EOC, cytoplasmic ASPM decreases with tumor stage in serous subtypes but increases in endometrioid subtypes, suggesting tissue-specific roles .

CDK5RAP2 (MCPH3)

  • Structure : Contains γ-tubulin-binding domains for centrosome maturation.
  • Function : Regulates centrosome cohesion and microtubule nucleation. Loss-of-function mutations impair neurogenesis, leading to microcephaly .
  • Cancer Role: Unlike this compound, CDK5RAP2 is rarely implicated in carcinomas but is critical in maintaining chromosomal stability during neurodevelopment.

CENPJ (MCPH6)

  • Structure : Centromere-associated protein with microtubule-stabilizing domains.
  • Function : Essential for centriole duplication and spindle formation. Mutations cause microcephaly via disrupted mitotic fidelity .
  • Cancer Role : Overexpression in breast cancer correlates with chemoresistance, contrasting with this compound’s tumor-suppressive role .

Expression Patterns in Cancer

Gene Normal Tissue Expression Cancer Expression Clinical Correlation
This compound High nuclear (e.g., ovarian epithelium) Reduced in 30–73% of EOC, breast, and prostate cancers Low expression linked to high tumor grade, advanced stage, and poor survival
ASPM Moderate nuclear/cytoplasmic Overexpressed in 66% of hepatocellular carcinomas and 72% of EOC High expression predicts recurrence and reduced survival
CDK5RAP2 Ubiquitous in neural progenitors No consistent oncogenic role reported
CENPJ Centrosomal in dividing cells Overexpressed in triple-negative breast cancer Associated with chemoresistance

Evolutionary and Mechanistic Divergence

  • Positive Selection: this compound and ASPM both show signatures of positive selection in primates, but this compound’s selection predates the human-chimpanzee split, while ASPM’s selection is more recent . TUBGCP6, another microcephaly-related gene, also underwent positive selection, suggesting convergent evolution in brain size regulation .
  • DNA Repair vs. Mitotic Regulation :
    • This compound’s BRCT domains prioritize DNA repair and checkpoint control, whereas ASPM and CENPJ focus on spindle integrity and centriole duplication .

Biomarker Potential

  • This compound: Low nuclear expression in EOC predicts advanced stage (p = 0.0438) and lymph node involvement (p = 0.04) . In breast cancer, loss correlates with ER/PR negativity (p < 0.001) and triple-negative phenotypes .
  • ASPM :
    • Cytoplasmic ASPM in EOC associates with reduced invasiveness (p = 0.02) but paradoxically increases in endometrioid tumors (p = 0.023) .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Microcephalin’s role in neurodevelopment?

  • Methodological Guidance :

  • Begin with in vitro models (e.g., neuronal cell lines) to assess this compound’s impact on cell cycle regulation and DNA repair. Use siRNA knockdown (as in ) to observe phenotypic changes, such as mitotic defects or apoptosis.
  • For in vivo studies, employ CRISPR/Cas9 to generate animal models (e.g., mice) with MCPH1 mutations. Monitor brain size, cortical layering, and behavioral outcomes.
  • Include controls for genetic background variability and environmental confounders. Use high-resolution imaging (e.g., confocal microscopy) to quantify cellular abnormalities .

Q. What are reliable techniques for quantifying this compound expression in human tissues?

  • Methodological Guidance :

  • Use immunohistochemistry (IHC) with validated antibodies (e.g., anti-Microcephalin clones) on paraffin-embedded tissues. Normalize staining intensity against housekeeping proteins and include scrambled siRNA controls to verify specificity .
  • For mRNA quantification, combine RT-qPCR with RNA-seq to capture splice variants. Cross-validate findings with public databases (e.g., GTEx, BrainSpan) to ensure tissue-specific expression patterns .

Advanced Research Questions

Q. How can contradictory findings about this compound’s evolutionary significance be reconciled?

  • Data Contradiction Analysis :

  • Example Conflict : Initial studies linked MCPH1 haplogroups to tonal language evolution , but later experiments found no association .
  • Resolution Strategies :
  • Statistical Power : Re-evaluate sample sizes; studies with <400 participants may lack power to detect weak effects .
  • Task Design : Ensure cognitive assays (e.g., tone discrimination tasks) are culturally unbiased and sensitive to MCPH1-related phenotypes.
  • Cross-Disciplinary Integration : Combine linguistic phylogenetics with population genetics (e.g., D-PLACE, ALFRED databases) to account for confounding variables like migration or cultural drift .

Q. What advanced methods can elucidate this compound’s epigenetic regulation in disease models?

  • Methodological Guidance :

  • Use ChIP-seq to map this compound’s interaction with chromatin remodelers (e.g., BRCA1, SWI/SNF complexes) in cancer cell lines. Compare binding sites in normal vs. tumor tissues (e.g., ovarian cancer models ).
  • Apply single-cell ATAC-seq to profile chromatin accessibility changes in MCPH1-deficient neural progenitor cells. Pair with CRISPR interference (CRISPRi) to validate regulatory elements .

Data Analysis & Reproducibility

Q. Which statistical frameworks are optimal for analyzing this compound’s association with complex traits?

  • Methodological Guidance :

  • For Genome-Wide Data : Use mixed-effects models (e.g., GEMMA, BOLT-LMM) to control for population stratification. Prioritize Bayesian approaches to quantify uncertainty in underpowered studies .
  • For Functional Data : Apply machine learning (e.g., random forests) to classify cellular phenotypes (e.g., mitotic errors) from high-content screening datasets. Share code and raw data via platforms like Zenodo or GitHub .

Q. How can researchers address reproducibility challenges in this compound studies?

  • Methodological Guidance :

  • Pre-registration : Publish experimental protocols on platforms like OSF before data collection. Include detailed reagent validation steps (e.g., antibody lot numbers, CRISPR guide RNA sequences) .
  • Data Sharing : Deposit raw sequencing data in public repositories (e.g., NCBI SRA) and provide computational notebooks for analysis pipelines .

Tables for Reference

Table 1 : Conflicting Studies on this compound’s Functional Roles

StudyMethodologySample SizeKey FindingLimitationReference
Evans et al. (2005)Cross-cultural genetic association1,000+Link to tonal languagesPopulation stratification bias
Wong et al. (2016)Cognitive phenotyping400+No significant associationTask design not optimized for MCPH1 variants

Table 2 : Recommended Databases for this compound Research

DatabaseFocusUtilityLink
ALFREDAllele frequenciesPopulation geneticsalfred.med.yale.edu
PHOIBLEPhonetic inventoriesCross-linguistic analysisphoible.org
GTExTissue-specific expressionmRNA quantificationgtexportal.org

Key Recommendations

  • Prioritize hypothesis-driven designs over exploratory analyses to mitigate false positives .
  • Integrate evolutionary, cellular, and clinical data to resolve this compound’s pleiotropic roles .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.